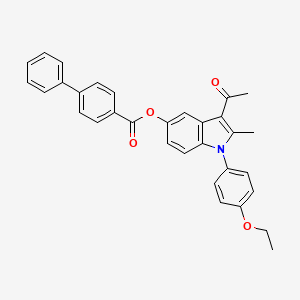![molecular formula C20H14N4O4S B11677051 N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B11677051.png)
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-nitrofenoxi)metil]-1,3,4-tiadiazol-2-il}naftaleno-1-carboxamida es un complejo compuesto orgánico que presenta un anillo de tiadiazol, una unidad de naftaleno y un grupo nitrofenoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{5-[(4-nitrofenoxi)metil]-1,3,4-tiadiazol-2-il}naftaleno-1-carboxamida generalmente involucra múltiples pasos. Un método común comienza con la preparación del anillo de 1,3,4-tiadiazol, que se puede sintetizar mediante la reacción de tiosemicarbazida con disulfuro de carbono en presencia de una base. El intermedio resultante luego se hace reaccionar con ácido naftaleno-1-carboxílico para formar el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactivos de alta pureza y entornos de reacción controlados.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{5-[(4-nitrofenoxi)metil]-1,3,4-tiadiazol-2-il}naftaleno-1-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenoxi puede oxidarse en condiciones oxidantes fuertes.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitrofenoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbón (Pd / C) como catalizador.
Sustitución: Hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) en solventes apróticos como el dimetilsulfóxido (DMSO).
Productos principales
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados de tiadiazol sustituidos.
Aplicaciones Científicas De Investigación
N-{5-[(4-nitrofenoxi)metil]-1,3,4-tiadiazol-2-il}naftaleno-1-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano.
Mecanismo De Acción
El mecanismo de acción de N-{5-[(4-nitrofenoxi)metil]-1,3,4-tiadiazol-2-il}naftaleno-1-carboxamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos, bloqueando así su actividad. El grupo nitrofenoxi del compuesto también puede participar en reacciones redox, afectando los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Bromuro de N-(4-nitrofenil)acetohidrazonilo: Otro compuesto con un grupo nitrofenilo, utilizado en la síntesis de derivados de tiadiazol.
5-metoxi-1,2-dimetil-3-[(4-nitrofenoxi)metil]indol-4,7-diona: Un compuesto con un grupo nitrofenoxi similar, utilizado como inhibidor en la investigación del cáncer.
Unicidad
N-{5-[(4-nitrofenoxi)metil]-1,3,4-tiadiazol-2-il}naftaleno-1-carboxamida es única debido a su combinación de un anillo de tiadiazol y una unidad de naftaleno, lo que le confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H14N4O4S |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14N4O4S/c25-19(17-7-3-5-13-4-1-2-6-16(13)17)21-20-23-22-18(29-20)12-28-15-10-8-14(9-11-15)24(26)27/h1-11H,12H2,(H,21,23,25) |
Clave InChI |
CBGQLWGFGXXAKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11676969.png)
![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B11676981.png)


![2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11677064.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677068.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11677070.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11677071.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11677078.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677080.png)
